molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No. B048628
CAS RN: 827-52-1
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Patent
US04174302

Procedure details

A 5/8"×18" stainless steel pipe downflow trickle bed reactor was charged with 25 ml Pyrex glass beads followed by 15 ml (10.9 g.) of the above catalyst and topped by additional Pyrex glass beads to give a total charged volume of about 25 ml. The system was pressure checked, heated to 150° C., and pressured to 500 psig with hydrogen for 15 minutes. During a reaction period of four hours, benzene was pumped into the stainless steel tube reactor at a rate of 300 ml/hr (LHSV=20) at a hydrogen pressure of 500 psig and a temperature of 215° C. The reactor effluent was collected in a receiver which was changed at approximately one hour intervals, and the composition of each sample was determined by gas chromatographic analysis. The gas chromatographic analyses of samples taken during the last four hours of a run were averaged and the results showed a 1.4% conversion based on benzene, with a selectivity of 62% to cyclohexylbenzene and 19% to cyclohexane. The ratio of cyclohexylbenzene/cyclohexane (CHB/CH) was 3.3.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[CH:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH:3]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a total charged volume of about 25 ml
CUSTOM
Type
CUSTOM
Details
a temperature of 215° C
CUSTOM
Type
CUSTOM
Details
The reactor effluent was collected in a receiver which
CUSTOM
Type
CUSTOM
Details
taken during the last four hours of a run
Duration
4 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.